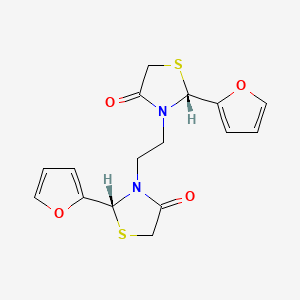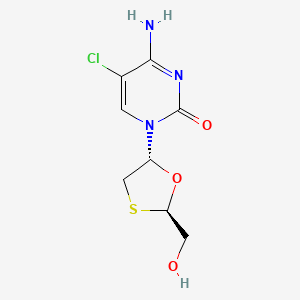
Benzothiazole, 2,2'-(o-chlorobenzylidenediimino)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorobenzylidene group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological and industrial applications, making them a significant area of study in synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the condensation of 2-aminobenzenethiol with o-chlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are increasingly being used. These methods not only reduce the reaction time but also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nitrating agents; reactions often require catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Investigated for its potential anticancer properties, particularly as inhibitors of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing .
Mechanism of Action
The mechanism of action of benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. The pathways involved include the mitochondrial apoptotic pathway, where the compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties
Uniqueness
Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- stands out due to its unique chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
96733-55-0 |
|---|---|
Molecular Formula |
C21H15ClN4S2 |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)methanediamine |
InChI |
InChI=1S/C21H15ClN4S2/c22-14-8-2-1-7-13(14)19(25-20-23-15-9-3-5-11-17(15)27-20)26-21-24-16-10-4-6-12-18(16)28-21/h1-12,19H,(H,23,25)(H,24,26) |
InChI Key |
SJSQHRNOQKHIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(NC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)



